molecular formula C9H11BO4S B1422109 (3-(Cyclopropylsulfonyl)phenyl)boronic acid CAS No. 1020204-12-9

(3-(Cyclopropylsulfonyl)phenyl)boronic acid

Cat. No. B1422109
M. Wt: 226.06 g/mol
InChI Key: GDGRCJSXOCMCCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-(Cyclopropylsulfonyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 1020204-12-9 . Its molecular weight is 226.06 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11BO4S/c11-10 (12)7-2-1-3-9 (6-7)15 (13,14)8-4-5-8/h1-3,6,8,11-12H,4-5H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 226.06 . The density is 1.5±0.1 g/cm³, and it has a boiling point of 484.4±55.0 °C at 760 mmHg .

Scientific Research Applications

Reactivity Studies

  • Kinetic Reactivity with Diols : Boronic acids, including phenylboronic acids, exhibit significant reactivity with diols. This is essential for understanding their chemical behavior in various reactions (Watanabe et al., 2013).

Catalysis

  • Boronic Acid Catalysis : Boronic acids, including phenyl derivatives, are increasingly used as catalysts in various organic reactions. They can activate hydroxy functional groups, leading to transformations into useful products (Hall, 2019).
  • Enantioselective Aza-Michael Additions : Phenylboronic acids are used in catalyzing highly enantioselective aza-Michael additions, indicating their potential in asymmetric synthesis (Hashimoto et al., 2015).

Optical Modulation and Sensing

  • Optical Modulation with Carbon Nanotubes : Phenyl boronic acids can modify the optical properties of carbon nanotubes, highlighting their role in developing advanced sensing materials (Mu et al., 2012).
  • Fluorescence Recognition of Ions : Phenylboronic acid derivatives have been utilized in the development of fluorescent probes for ion detection, showcasing their application in biochemical sensing (Selvaraj et al., 2019).

Drug Delivery and Biomedical Applications

  • Polymeric Carrier for Drug Delivery : Boronic acid-containing drugs, such as bortezomib, are encapsulated in polymeric carriers for improved pharmacokinetics and targeted drug release, demonstrating the significance of boronic acids in drug delivery systems (Kim et al., 2020).
  • Chemosensors for Biological Active Substances : Boronic acids interact with diols to form rings, which can be used as chemosensors to probe carbohydrates and bioactive substances. This highlights their importance in medical diagnostics (Huang et al., 2012).

Synthetic Applications

  • Synthesis of Heterocyclic Boronic Acids : While not directly about (3-(Cyclopropylsulfonyl)phenyl)boronic acid, this research provides insights into the synthesis and applications of a range of heterocyclic boronic acids, indicating the broad scope of boronic acid chemistry (Tyrrell & Brookes, 2003).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . It is harmful if swallowed .

properties

IUPAC Name

(3-cyclopropylsulfonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO4S/c11-10(12)7-2-1-3-9(6-7)15(13,14)8-4-5-8/h1-3,6,8,11-12H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGRCJSXOCMCCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)S(=O)(=O)C2CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681875
Record name [3-(Cyclopropanesulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Cyclopropylsulfonyl)phenyl)boronic acid

CAS RN

1020204-12-9
Record name [3-(Cyclopropanesulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-(Cyclopropylsulfonyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-(Cyclopropylsulfonyl)phenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(3-(Cyclopropylsulfonyl)phenyl)boronic acid
Reactant of Route 4
(3-(Cyclopropylsulfonyl)phenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(3-(Cyclopropylsulfonyl)phenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(3-(Cyclopropylsulfonyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.